tert-butyl N-[6-(tetrazol-1-yl)pyridin-3-yl]carbamate
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Overview
Description
tert-Butyl N-[6-(tetrazol-1-yl)pyridin-3-yl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a tetrazole ring, and a pyridine ring
Preparation Methods
The synthesis of tert-butyl N-[6-(tetrazol-1-yl)pyridin-3-yl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate and 6-(tetrazol-1-yl)pyridine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and solvents.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
tert-Butyl N-[6-(tetrazol-1-yl)pyridin-3-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation can be carried out using oxidizing agents like potassium permanganate.
Coupling Reactions: The compound can be used in coupling reactions, such as palladium-catalyzed cross-coupling, to form new carbon-carbon bonds.
Scientific Research Applications
tert-Butyl N-[6-(tetrazol-1-yl)pyridin-3-yl]carbamate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical intermediates and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[6-(tetrazol-1-yl)pyridin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl N-[6-(tetrazol-1-yl)pyridin-3-yl]carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Another compound with a pyridine ring and tert-butyl group, used in different synthetic applications.
tert-Butyl 4-(6-chloro-2-pyridinyl)piperazine-1-carboxylate: A related compound with a chloro-substituted pyridine ring.
These comparisons highlight the unique structural features and applications of this compound.
Properties
Molecular Formula |
C11H14N6O2 |
---|---|
Molecular Weight |
262.27 g/mol |
IUPAC Name |
tert-butyl N-[6-(tetrazol-1-yl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C11H14N6O2/c1-11(2,3)19-10(18)14-8-4-5-9(12-6-8)17-7-13-15-16-17/h4-7H,1-3H3,(H,14,18) |
InChI Key |
CTLDAXHKDMMYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)N2C=NN=N2 |
Origin of Product |
United States |
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